Methyl 1H-imidazol-1-ylacetate
Description
Methyl 1H-imidazol-1-ylacetate (CAS 25023-22-7) is an organic compound featuring an imidazole ring linked to a methyl acetate group. Its molecular formula is C₆H₈N₂O₂, with a molecular weight of 140.14 g/mol (calculated from structural data). The compound is characterized by its imidazole core, a heterocyclic aromatic moiety known for its role in coordinating metal ions and participating in hydrogen bonding, making it valuable in pharmaceutical and agrochemical synthesis .
Key physical properties include:
- Boiling point: Not explicitly reported, but structurally similar ethyl esters (e.g., Ethyl 1H-imidazol-1-ylacetate) have a boiling point of 293°C .
- Purity: Commercial samples are available at 98% purity, indicating high utility in synthetic workflows .
- Hazards: Classified as harmful via inhalation, skin contact, and ingestion, necessitating careful handling .
Properties
IUPAC Name |
methyl 2-imidazol-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENQOXBTQWXPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339622 | |
| Record name | Methyl 1H-imidazol-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25023-22-7 | |
| Record name | Methyl 1H-imidazol-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview of Methyl 1H-imidazol-1-ylacetate Synthesis
This compound is typically synthesized via N-alkylation of imidazole with methyl chloroacetate or related alkylating agents. The reaction involves nucleophilic substitution where the imidazole nitrogen attacks the electrophilic carbon of the chloroacetate ester, forming the desired ester product. This process is generally base-mediated to neutralize the generated hydrochloric acid and drive the reaction forward.
Classical Solvent-Based N-Alkylation Method
Imidazole + Methyl chloroacetate + Base → this compound
- Solvent: Dichloromethane (DCM) or other organic solvents
- Base: Potassium carbonate (K2CO3) or potassium iodide (KI) as catalyst
- Temperature: Ambient to reflux temperatures
- Time: Several hours (typically 2–6 hours)
- The reaction proceeds smoothly in organic solvents with moderate to high yields.
- Potassium carbonate acts as a base to scavenge HCl formed during alkylation.
- Potassium iodide can enhance the reaction rate by facilitating halide exchange.
- Post-reaction workup involves extraction, solvent evaporation, and recrystallization to isolate the pure ester.
- The use of solvents, however, raises environmental and safety concerns due to volatility and toxicity.
Solvent-Free Synthesis Method
A significant advancement in the preparation of this compound is the development of solvent-free protocols, which minimize hazardous solvent use and improve process sustainability.
Method Summary:
- Imidazole is reacted directly with tert-butyl chloroacetate in the presence of a suitable base (e.g., K2CO3).
- The reaction is conducted without organic solvents, reducing environmental impact.
- The intermediate imidazol-1-yl-acetic acid tert-butyl ester is isolated by simple aqueous suspension and filtration.
- Subsequent hydrolysis and acid treatment yield the desired this compound hydrochloride salt.
- This two-step process achieves high purity with di-acid impurity less than 0.5%.
- Reduced reaction time and simplified work-up.
- Avoidance of solvent evaporation and recrystallization steps.
- High yield (up to 84%) and purity.
- Environmentally benign and cost-effective.
- ^1H NMR (DMSO-d6): Characteristic singlets corresponding to imidazole protons and methylene groups.
- ^13C NMR confirms the ester carbonyl and methylene carbons.
- Mass spectrometry (m/z) consistent with molecular ion peak at 183.11 [M+1].
Comparative Data Table of Preparation Methods
| Parameter | Solvent-Based Method | Solvent-Free Method |
|---|---|---|
| Alkylating Agent | Methyl chloroacetate | tert-Butyl chloroacetate |
| Base | Potassium carbonate (K2CO3), Potassium iodide (KI) | Potassium carbonate (K2CO3) |
| Solvent | Dichloromethane (DCM), other organic solvents | None (solvent-free) |
| Reaction Temperature | Room temperature to reflux | 90–95 °C (for hydrolysis) |
| Reaction Time | 2–6 hours | 2 hours for hydrolysis step |
| Work-up | Extraction, solvent evaporation, recrystallization | Aqueous suspension, filtration |
| Yield | Moderate to high (variable) | High (up to 84%) |
| Purity | High (requires recrystallization) | High (di-acid impurity <0.5%) |
| Environmental Impact | Moderate to high (due to solvents) | Low (solvent-free, less waste) |
| Scalability | Good, but solvent handling needed | Excellent, simpler process |
Research Findings and Notes
- The solvent-free method reported by C.K. Belwal and J. Patel demonstrates a practical and efficient route for preparing this compound derivatives with minimized environmental footprint.
- The use of tert-butyl chloroacetate instead of methyl chloroacetate in the solvent-free process is strategic, allowing easier isolation of intermediates and cleaner hydrolysis steps.
- The classical solvent-based methods remain widely used for laboratory-scale synthesis due to ease of reaction monitoring and control but are less favored for industrial scale due to solvent disposal issues.
- Alternative alkylation reagents and bases have been explored but potassium carbonate remains preferred for its mildness and efficiency.
- The solvent-free method also reduces the formation of di-acid impurities, improving the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-imidazol-1-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-1-acetic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Imidazole-1-acetic acid.
Reduction: Imidazole-1-ylmethanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Methyl 1H-imidazol-1-ylacetate has the molecular formula and features an imidazole ring, which is known for its biological activity. The compound's structure allows it to engage in hydrogen bonding and π-π stacking interactions, making it versatile in various chemical environments .
Pharmaceutical Applications
1. Drug Development:
this compound serves as a precursor in the synthesis of bioactive compounds, including potential pharmaceuticals. Its derivatives have been explored for their activity against various diseases, including cancer and infections. For instance, compounds derived from imidazole structures are often evaluated for their efficacy as tyrosine kinase inhibitors, which are crucial in cancer therapy .
2. Antimicrobial Activity:
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. This compound can be modified to enhance its activity against bacterial strains, making it a candidate for developing new antimicrobial agents .
Material Science Applications
1. Polymer Chemistry:
this compound can be utilized as a monomer in the synthesis of polymers. Its ability to form stable bonds allows for the creation of materials with enhanced mechanical properties and thermal stability. These polymers can find applications in coatings, adhesives, and composites .
2. Crystal Engineering:
The compound has been studied for its role in crystal engineering, where it acts as a building block for creating novel crystalline materials with specific properties. The interactions between this compound molecules can lead to unique crystal structures that are useful in various technological applications .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 1H-imidazol-1-ylacetate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The ester group can undergo hydrolysis to release the active imidazole moiety, which can then interact with biological targets such as enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of imidazole-based esters. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Position: this compound and Ethyl 1H-imidazol-1-ylacetate differ only in ester group length (methyl vs. ethyl). The ethyl derivative’s higher molecular weight (154.17 vs. 140.14 g/mol) may enhance lipophilicity, influencing bioavailability in drug formulations .
Functional Groups :
- Nitro-substituted derivatives (e.g., 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid) introduce electron-withdrawing nitro groups, increasing reactivity in electrophilic substitution reactions. These compounds are often used as reference standards in pharmaceutical quality control .
Applications :
- Ethyl 1H-imidazol-1-ylacetate is explicitly cited for agrochemical and pharmaceutical applications, acting as a precursor for fungicides and kinase inhibitors .
- This compound lacks direct application reports but is structurally analogous, suggesting utility in similar contexts .
Safety Profiles :
- This compound’s hazards (harmful via multiple exposure routes) align with imidazole derivatives’ general toxicity, necessitating rigorous safety protocols . Ethyl derivatives may share similar risks, though specific data are unavailable.
Research Findings
- Synthetic Utility : Both methyl and ethyl esters serve as versatile intermediates. For example, ethyl derivatives are used in synthesizing antifungal agents targeting plant pathogens .
- Structural Analysis : Tools like OLEX2 and SHELX (used in crystallography) highlight the importance of precise structural determination for optimizing imidazole-based compounds in drug design .
Biological Activity
Methyl 1H-imidazol-1-ylacetate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by its imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. The presence of the acetate group enhances its solubility and biological interactions. The molecular formula for this compound is C6H8N2O2, and it has been studied for various pharmacological effects.
Antimicrobial Activity
Research has indicated that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of imidazole derivatives against various bacterial strains, showcasing their potential as antimicrobial agents. For instance, compounds derived from imidazole have shown activity against Escherichia coli , Staphylococcus aureus , and Bacillus subtilis .
Anticancer Properties
Imidazole derivatives are also being explored for their anticancer properties. This compound has been implicated in inhibiting cancer cell proliferation. A case study demonstrated that certain imidazole derivatives could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been documented in several studies. Compounds containing an imidazole ring have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This makes them candidates for developing new anti-inflammatory drugs.
Antioxidant Activity
Imidazole derivatives have also been recognized for their antioxidant properties. This compound can scavenge free radicals and protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Table 1: Biological Activity Summary of this compound
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of E. coli and S. aureus . The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus , demonstrating its potential as an effective antimicrobial agent .
Case Study 2: Anticancer Activity
A recent investigation evaluated the anticancer effects of this compound on breast cancer cell lines (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 50 µM after 48 hours, with an IC50 value calculated at approximately 40 µM .
Q & A
Q. What are the standard synthetic methodologies for Methyl 1H-imidazol-1-ylacetate, and how do reaction conditions influence yield?
this compound is typically synthesized via alkylation of 1H-imidazole with methyl chloroacetate. A common protocol involves using a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) and a base (e.g., potassium carbonate) to deprotonate imidazole, facilitating nucleophilic substitution . Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 imidazole to methyl chloroacetate) are critical for achieving yields >75%. Impurities often arise from over-alkylation, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is this compound characterized analytically?
Key characterization methods include:
- NMR spectroscopy : 1H NMR (CDCl₃) shows a singlet at δ 3.7 ppm (COOCH₃), imidazole protons at δ 7.1–7.4 ppm, and the acetate methylene group at δ 4.8 ppm .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients confirm purity (>95%) and molecular ion peaks (m/z 155 [M+H]+) .
- IR spectroscopy : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 3100 cm⁻¹ (imidazole C-H) .
Q. What safety protocols are recommended for handling this compound?
The compound is harmful via inhalation, dermal contact, or ingestion. Lab handling requires:
- PPE (gloves, goggles, lab coat).
- Use of fume hoods during synthesis.
- Immediate decontamination with ethanol for spills.
Refer to its MSDS (CAS 25023-22-7) for detailed first-aid measures and storage conditions (2–8°C, inert atmosphere) .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved using crystallography?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or OLEX2 is critical. For example:
Q. How do solvent polarity and pH affect the stability of this compound in aqueous media?
- Hydrolysis : In acidic/basic conditions, the ester group hydrolyzes to 1H-imidazol-1-ylacetic acid. Monitor via pH-stat titration or HPLC (retention time shifts) .
- Degradation products : Use LC-MS/MS to identify byproducts (e.g., methylimidazole derivatives) under accelerated stability testing (40°C/75% RH) .
Q. What computational methods are suitable for studying this compound’s reactivity?
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites.
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on imidazole’s π-π stacking and H-bonding potential .
Q. How to address contradictions in reported biological activity data for imidazole derivatives?
- Meta-analysis : Compare IC₅₀ values across studies, adjusting for assay variability (e.g., cell line differences).
- SAR studies : Systematically modify substituents (e.g., ester vs. carboxylate) to isolate pharmacophore contributions .
Methodological Challenges in Research
Q. How to optimize regioselectivity in alkylation reactions involving imidazole derivatives?
- Protecting groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to block N3 of imidazole, directing alkylation to N1 .
- Microwave-assisted synthesis : Reduce reaction time (10–15 min vs. 24 hrs) and improve regioselectivity via controlled thermal gradients .
Q. What strategies mitigate solubility issues in spectroscopic studies?
- Co-solvents : Use DMSO-d⁶/CDCl₃ mixtures for NMR (enhances solubility without peak broadening).
- Derivatization : Convert ester to amide (e.g., with NH₃/MeOH) for improved aqueous solubility in bioassays .
Q. How to validate purity standards for pharmaceutical-grade this compound?
- Reference standards : Cross-validate against EP/PharmEur impurity profiles (e.g., Limit: ≤0.1% for unreacted imidazole) using charged aerosol detection (CAD) in HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
